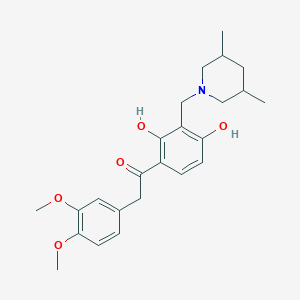

2-(3,4-Dimethoxyphenyl)-1-(3-((3,5-dimethylpiperidin-1-yl)methyl)-2,4-dihydroxyphenyl)ethanone

説明

The compound 2-(3,4-Dimethoxyphenyl)-1-(3-((3,5-dimethylpiperidin-1-yl)methyl)-2,4-dihydroxyphenyl)ethanone is a structurally complex hydroxyacetophenone derivative characterized by a 3,4-dimethoxyphenyl group and a dihydroxyphenyl moiety substituted with a 3,5-dimethylpiperidinylmethyl group. This article focuses on comparing its structural and physicochemical properties with analogous compounds, leveraging data from authoritative sources.

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[3-[(3,5-dimethylpiperidin-1-yl)methyl]-2,4-dihydroxyphenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO5/c1-15-9-16(2)13-25(12-15)14-19-20(26)7-6-18(24(19)28)21(27)10-17-5-8-22(29-3)23(11-17)30-4/h5-8,11,15-16,26,28H,9-10,12-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKBENYDLULSKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC2=C(C=CC(=C2O)C(=O)CC3=CC(=C(C=C3)OC)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(3,4-Dimethoxyphenyl)-1-(3-((3,5-dimethylpiperidin-1-yl)methyl)-2,4-dihydroxyphenyl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.48 g/mol. The structure features a dimethoxyphenyl group and a piperidine moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H30N2O5 |

| Molecular Weight | 378.48 g/mol |

| LogP | 3.5 |

| Polar Surface Area | 80.5 Ų |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. For instance, a study found that concentrations above 10 µM resulted in a dose-dependent increase in apoptotic markers such as caspase-3 activation and PARP cleavage.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent . In tests against common pathogens such as Staphylococcus aureus and Escherichia coli, it inhibited bacterial growth at sub-micromolar concentrations. The mechanism appears to involve disruption of bacterial cell membrane integrity.

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly at the G1/S checkpoint.

- Induction of Oxidative Stress : It promotes the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Modulation of Signaling Pathways : It affects key signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability (up to 70% at 20 µM) compared to control groups.

Study 2: Antimicrobial Effects

Another research article focused on the antimicrobial properties against Pseudomonas aeruginosa. The compound was found to reduce biofilm formation by 50% at concentrations as low as 5 µM, highlighting its potential for treating biofilm-associated infections.

類似化合物との比較

Key Observations :

- Substituent Diversity : The target compound’s piperidinylmethyl group distinguishes it from simpler methyl- or methoxy-substituted analogues (e.g., compounds from ). This group may enhance lipophilicity or enable interactions with biological targets.

- Synthesis Complexity : While many analogues are synthesized via hydrolysis or electrophilic substitution (e.g., methylation ), the target compound’s piperidinylmethyl group likely requires advanced methods such as Mannich reactions or reductive amination.

Physicochemical Properties

Table 2: Physical and Spectral Properties

Key Observations :

- Spectral Data : The target compound’s spectral profile (e.g., NMR, IR) remains undocumented, but its dihydroxy and methoxy groups would likely produce signals similar to those of simpler analogues (e.g., O-H stretches in IR, aromatic protons in NMR ).

- Molecular Weight: The target compound’s higher molecular weight (~413 vs.

Functional Group Impact

- Piperidinylmethyl Group : This moiety introduces a tertiary amine, which could confer basicity and enable salt formation (unseen in methoxy/hydroxy-only analogues ).

- Methoxy vs.

Notes

Comparisons rely on structural analogs.

Structural Uniqueness: The piperidinylmethyl group in the target compound is absent in most hydroxyacetophenone derivatives, suggesting distinct physicochemical or pharmacological properties.

Research Gaps : Further studies are needed to explore the synthesis, stability, and applications of this compound, particularly given its hybrid aromatic-heterocyclic architecture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。